molecular formula C10H9Cl2NO B1279912 5-(Chloromethyl)-8-quinolinol hydrochloride CAS No. 4053-45-6

5-(Chloromethyl)-8-quinolinol hydrochloride

Cat. No. B1279912
CAS RN: 4053-45-6
M. Wt: 230.09 g/mol
InChI Key: BDQGTRWOFVSOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-8-quinolinol hydrochloride is a chemical compound that serves as a versatile intermediate for the synthesis of various polymers and metal ion complexes. It has been used to modify poly(oxyethylene)s, resulting in polymers with specific end-groups that exhibit the ability to form stable complexes with metal ions and enhance the properties of polycomplexes . This compound has also been utilized in the synthesis of transition metal complexes with potential applications in microbial studies .

Synthesis Analysis

The synthesis of polymers with 5-chloro-8-quinolinoxyl end-groups involves the chemical modification of α,ω-dichloropoly(oxyethylene)s, with molecular weights ranging from 400 to 3000 . Another approach includes the reaction of polyethers having amino end-groups with 5-chloromethyl-8-quinolinol hydrochloride to prepare polyethers with 8-hydroxy-5-quinolinyl end-groups . Additionally, 5-chloromethyl-8-quinolinol hydrochloride has been condensed with 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol in the presence of potassium carbonate to synthesize a compound for transition metal chelates .

Molecular Structure Analysis

The structure of the modified polymers and the resulting end-groups have been characterized using various spectroscopic techniques, including GPC, 1H-NMR, UV, and IR spectroscopy . These studies have confirmed the successful attachment of the 5-chloro-8-quinolinoxyl and 8-hydroxy-5-quinolinyl groups to the polymer chains.

Chemical Reactions Analysis

The chemical reactivity of 5-(Chloromethyl)-8-quinolinol hydrochloride has been explored in the formation of complexes with polymers of acrylic and methacrylic acids . The compound has also shown the ability to form stable complexes with various metal ions, such as Fe3+, Cu2+, Ni2+, Zn2+, Cd2+, and Mn2+, with the stability of these complexes being assessed by UV/Vis spectroscopy . Furthermore, the compound has been used to create a novel catalyst for the epoxidation of olefins with hydrogen peroxide, demonstrating its utility in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the polymers modified with 5-chloro-8-quinolinoxyl end-groups have been investigated, revealing their ability to stabilize polycomplexes and their solubility in aqueous solutions . The non-protonation of the N-atom from the quinoline group in the polycomplexes has been explained by the localization of the end-groups in the hydrophobic domains of the complexes . The water solubility of the metal ion complexes of the modified polymers has also been noted, which is significant for their potential applications .

Scientific Research Applications

Quinoline Derivatives in Medicinal Chemistry

  • Summary of the Application : Quinoline derivatives have been used as therapeutic agents in medicinal chemistry for the treatment of various diseases . They represent an important group of biologically active compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for quinoline derivatives can vary widely depending on the specific compound and its intended use. Unfortunately, the specific methods for “5-(Chloromethyl)-8-quinolinol hydrochloride” are not detailed in the source .
  • Results or Outcomes : Quinoline derivatives have shown significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .

Chloromethylation of 2-Methyl-8-Hydroxyquinoline

  • Summary of the Application : The chloromethylation of 2-methyl-8-hydroxyquinoline, a quinoline derivative, has been reported . This process could potentially be applied to “5-(Chloromethyl)-8-quinolinol hydrochloride”, although the specific details are not provided in the source .
  • Methods of Application or Experimental Procedures : The chloromethylation process involved dissolving 2-methyl-8-hydroxyquinoline in concentrated hydrochloric acid, adding formaldehyde, and treating with hydrogen chloride gas .
  • Results or Outcomes : The chloromethylation of 2-methyl-8-hydroxyquinoline resulted in a pale yellow solid .

Future Directions

There is no specific information available on


properties

IUPAC Name

5-(chloromethyl)quinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQGTRWOFVSOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884027
Record name 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-8-quinolinol hydrochloride

CAS RN

4053-45-6
Record name 5-(Chloromethyl)-8-hydroxyquinoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4053-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4053-45-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)quinolin-8-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of commercially available compound 10, 8-quinolinol (7.3 g, 50.29 mmol), 8 mL of 32% HCl in water, and 8 mL of 37% formaldehyde in water at 0° C. was treated with hydrogen chloride gas for 6 h. The solution was allowed to stand at room temperature for 2 h without stirring. The yellow solid obtained was collected on a filter, washed with 90% alcohol, and dried under vacuum to give 5-chloromethyl-8-quinolinol hydrochloride 11 as yellow solid (9.0 g, 77.78%). 1H NMR of HCl salt (400 MHz, DMSO) δ ppm 5.30 (s, 2H), 7.49-7.51 (d, 1H, J=8 Hz), 7.83-7.85 (d, 1H, J=8 Hz), 8.08-8.12 (dd, 1H, J1=5.6 Hz, J2=8.8), 9.098-9.110 (d, 1H, J=4.8 Hz), 9.193-9.213 (d, 1H, J=8 Hz)
[Compound]
Name
compound 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 14.6 g (0.1 mol) of 8-quinolinol, 16 mL of 32% HCl in water, and 16 mL (0.1 mL) of 37% formaldehyde in water at 0° C. was treated with hydrogen chloride gas for 6 h. The solution was allowed to stand at room temperature for 2 h without stirring. The yellow solid obtained was collected on a filter, washed with 90% alcohol and dried under vacuum to give 5-chloromethyl-8-quinolinol hydrochloride A (19.0 g, 98%): 1H NMR (250 MHz, CDCl3, δ) 5.32 (s, 2H), 7.53 (m, 1H), 7.85 (m, 2H), 8.12 (m, 1H), 9.12 (m, 1H), 9.28 (m, 1H).
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-8-quinolinol hydrochloride
Reactant of Route 2
5-(Chloromethyl)-8-quinolinol hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-8-quinolinol hydrochloride
Reactant of Route 4
5-(Chloromethyl)-8-quinolinol hydrochloride
Reactant of Route 5
5-(Chloromethyl)-8-quinolinol hydrochloride
Reactant of Route 6
5-(Chloromethyl)-8-quinolinol hydrochloride

Citations

For This Compound
173
Citations
M El Faydy, M Galai, A El Assyry, A Tazouti… - Journal of Molecular …, 2016 - Elsevier
5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH) was synthesized and characterized. Thus, its inhibition effect on XC38 steel corrosion in 1 M HCl medium was investigated using …
Number of citations: 127 www.sciencedirect.com
M Kolobielski - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
… The reaction of 5-chloromethyl-8-quinolinol hydrochloride with alcohols, amines, ethylene glycols and ether-alcohols gave the corresponding 5-substituted derivatives of 8-quinolinol. …
Number of citations: 36 onlinelibrary.wiley.com
M Kolobielski… - 1966 - apps.dtic.mil
… (0.2 mole) of 5-chloromethyl-8quinolinol hydrochloride and a solution of 55 g. (0.75 mole) of diethylamine in 200 ml. of hexane was stirred and heated at reflux for 2 hours. …
Number of citations: 2 apps.dtic.mil
JH Burckhalter, WS BRINIGAR… - The Journal of Organic …, 1961 - ACS Publications
… 7-Piperidinomethyl-8-quinolmol (I) and 5-chloromethyl-8-quinolinol hydrochloride (IX) have been converted to a number of derivatives of pharmacological interest …
Number of citations: 26 pubs.acs.org
M El Faydy, N Dahaief, M Rbaa, K Ounine… - …, 2016 - jmaterenvironsci.com
… All the compounds are synthesized by a simple nucleophilic substitution reaction of piperazine derivatives and 5-chloromethyl-8-quinolinol hydrochloride in dimethyl sulfoxide as solvent…
Number of citations: 19 www.jmaterenvironsci.com
JH BURCKHALTER, RI Leib - The Journal of Organic Chemistry, 1961 - ACS Publications
… 7-Piperidinomethyl-8-quinolmol (I) and 5-chloromethyl-8-quinolinol hydrochloride (IX) have been converted to a number of derivatives of pharmacological interest …
Number of citations: 160 pubs.acs.org
DK Patel, A Singh - Journal of Chemistry, 2009 - hindawi.com
… ]-8-quinolinol (CTAQ) was performed by a simple nucleophilic substitution reaction of 5-(4chlorophenyl)-1,3,4-thiazole-2-amine and 5-chloromethyl-8-quinolinol hydrochloride (CMQ). …
Number of citations: 21 www.hindawi.com
AP Ground - 1966 - Citeseer
… (0.2 mole) of 5-chloromethyl-8quinolinol hydrochloride and a solution of 55 g. (0.75 mole) of diethylamine in 200 ml. of hexane was stirred and heated at reflux for 2 hours. …
Number of citations: 2 citeseerx.ist.psu.edu
H Watarai, S Kentish, G Stevens… - Solvent extraction and …, 2003 - Taylor & Francis
… 5‐Octyloxymethyl‐8‐quinolinol was synthesized from 5‐chloromethyl‐8‐quinolinol hydrochloride and octylalcohol as reported previously.Citation[4] Chloroform, reagent grade (Wako …
Number of citations: 4 www.tandfonline.com
K Ohashi, S Nakata, M Katsume, K Nakamura… - Analytical …, 1985 - jstage.jst.go.jp
… A mixture of 2.3 g of 5-chloromethyl-8-quinolinol hydrochloride and 80 cm3 of octylalcohol was heated at 95C for 30 h while being stirred. The resulting mixture was filtered off while …
Number of citations: 40 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.